

potential research applications of 3-(Trifluoromethoxy)picolinic acid

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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)picolinic acid

Cat. No.: B2738195

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An In-Depth Technical Guide to the Research Applications of **3-(Trifluoromethoxy)picolinic acid**

Introduction: A Molecule of Strategic Design

In the landscape of modern chemical biology and drug discovery, progress is often driven by the strategic design of small molecules that combine advantageous structural motifs. **3-(Trifluoromethoxy)picolinic acid** (CAS No. 1221171-81-8) represents a quintessential example of such a design.^[1] It marries the well-established biological relevance of the picolinic acid scaffold with the powerful physicochemical modulation offered by the trifluoromethoxy group.

The picolinic acid core, a pyridine-2-carboxylic acid, is a "privileged" structure in medicinal chemistry, recognized for its ability to act as a bidentate chelating agent and serve as a foundational component in numerous bioactive compounds.^{[2][3]} The trifluoromethoxy (-OCF₃) substituent is a bioisostere of the methoxy group, engineered to confer superior metabolic stability and lipophilicity, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.^{[4][5][6]} This guide provides an in-depth exploration of the potential research applications of **3-(Trifluoromethoxy)picolinic acid**, offering both foundational knowledge and actionable experimental frameworks for scientists in drug development and agrochemical research.

Section 1: Core Physicochemical & Structural Attributes

Understanding the inherent properties of **3-(Trifluoromethoxy)picolinic acid** is fundamental to conceptualizing its applications. The molecule's character is dominated by the interplay between its two key functional components.

Key Properties Summary

| Property | Value | Source |
|--------------------|--|---------------------|
| CAS Number | 1221171-81-8 | [1] |
| Molecular Formula | C ₇ H ₄ F ₃ NO ₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

The trifluoromethoxy group is strongly electron-withdrawing, which lowers the pKa of the carboxylic acid and decreases the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid. This electronic modulation directly influences its ionization state at physiological pH, its ability to participate in hydrogen bonding, and its metal-coordinating properties. Furthermore, the -OCF₃ group is significantly more lipophilic than a methoxy or even a trifluoromethyl group, a property that can enhance membrane permeability and improve bioavailability.[\[4\]](#)[\[6\]](#)

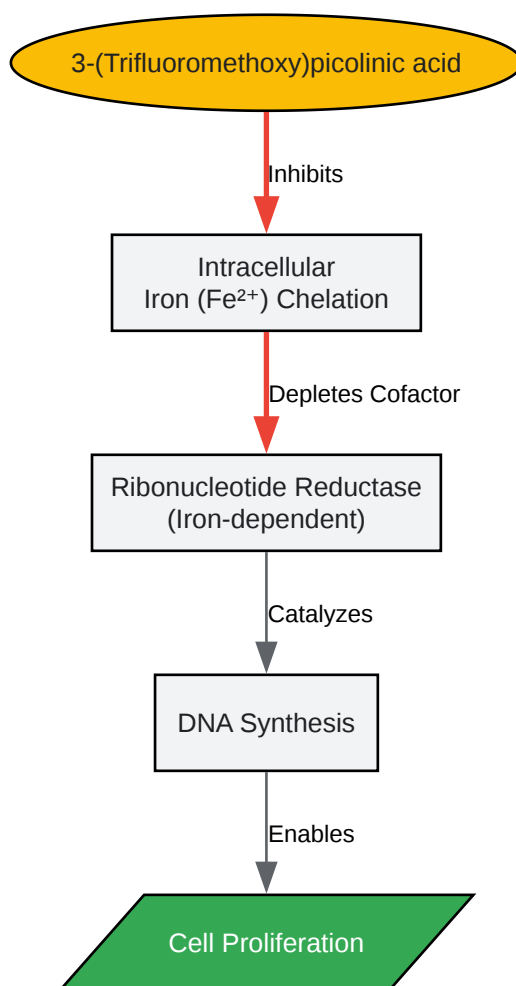
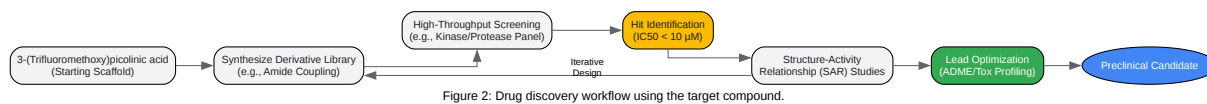


Figure 3: Hypothetical inhibition of an iron-dependent pathway.

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